molecular formula C10H11NO B13678141 1-(4-Aminophenyl)-3-butyn-1-ol

1-(4-Aminophenyl)-3-butyn-1-ol

Cat. No.: B13678141
M. Wt: 161.20 g/mol
InChI Key: OIWVGYLNHNNNNV-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-butyn-1-ol typically involves the reaction of 4-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the acetylene acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The final product is typically purified using large-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-butyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophilic reagents.

Major Products Formed:

    Oxidation: Formation of 1-(4-Aminophenyl)-3-butyn-1-one.

    Reduction: Formation of 1-(4-Aminophenyl)-3-butene-1-ol or 1-(4-Aminophenyl)-3-butane-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Aminophenyl)-3-butyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-butyn-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical reactions.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.

    1-(4-Aminophenyl)-3-butene-1-ol: Similar structure but with a double bond instead of a triple bond.

    1-(4-Aminophenyl)-3-butane-1-ol: Similar structure but with a single bond instead of a triple bond.

Uniqueness: 1-(4-Aminophenyl)-3-butyn-1-ol is unique due to the presence of both an amino group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(4-aminophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H11NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3,11H2

InChI Key

OIWVGYLNHNNNNV-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)N)O

Origin of Product

United States

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